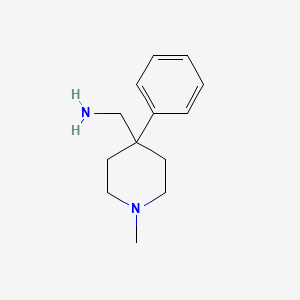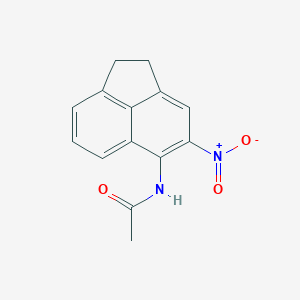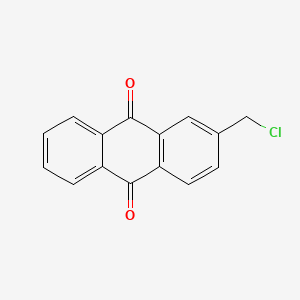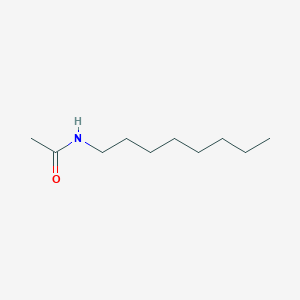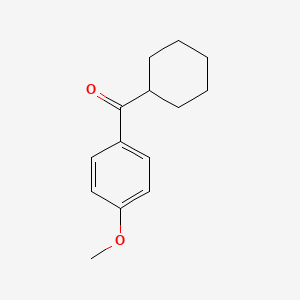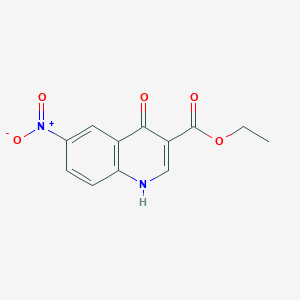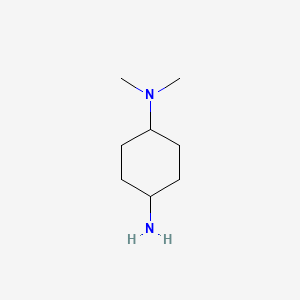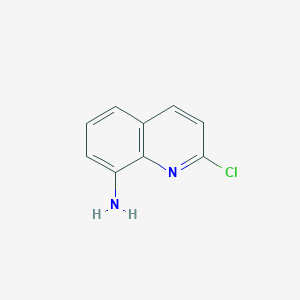
6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione
Overview
Description
6-Chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione is a chemical compound with the molecular formula C5H4ClN3O412. It has a molecular weight of 205.56 g/mol12. The compound is light yellow in solid form2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione from the available sources.Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4ClN3O4/c1-8-4(10)2(9(12)13)3(6)7-5(8)11/h1H3,(H,7,11)12. The compound has a topological polar surface area of 95.2 Ų1.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione from the available sources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.55 g/mol1. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 41. The compound has a rotatable bond count of 01. The exact mass of the compound is 204.9890333 g/mol1.Scientific Research Applications
Application in Cancer Research
Methods : The compound was used in the synthesis of a series of pyrano[2,3-d]pyrimidine-2,4-dione analogues . These were then evaluated for their inhibitory activity towards PARP-1 and their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .
Results : The synthesized compounds showed promising activity, with compounds S2 and S7 emerging as the most potent PARP-1 inhibitors . They had IC50 values of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively, compared to that of Olaparib 5.77 nM . They also showed high cytotoxicity against MCF-7 with IC50 2.65 ± 0.05 and 1.28 ± 1.12 μM, respectively .
Application in Anti-Inflammatory Research
Methods : Various methods for the synthesis of pyrimidines are described in the literature . The anti-inflammatory effects of these compounds are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Protein Kinase Inhibitors for Cancer Treatment
Methods : The compound is used in the synthesis of various pyrimidine derivatives . These derivatives are then evaluated for their inhibitory activity towards protein kinases and their anti-proliferative activity against various human cancer cell lines .
Results : Many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity through the inhibition of protein kinases . The review article provides structure-activity relationships and some synthetic pathways used for constructing these scaffolds .
Organic Synthesis and Petrochemical Additive
Field : Organic Chemistry and Petrochemical Industry
Methods : The specific methods of application in organic synthesis and as a petrochemical additive would depend on the specific reactions or processes involved .
Results : The results or outcomes of these applications would also depend on the specific reactions or processes involved .
Inhibitor of Mitotic Kinesin for Cancer Treatment
Methods : The specific methods of application would depend on the specific reactions or processes involved .
Results : The results or outcomes of these applications would also depend on the specific reactions or processes involved .
Antibacterial and Anti-inflammatory Agent
Methods : Various methods for the synthesis of pyrimidines are described in the literature . The antibacterial and anti-inflammatory effects of these compounds are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Results : Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial and anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced antibacterial and anti-inflammatory activities with minimum toxicity .
Safety And Hazards
Unfortunately, I couldn’t find specific information on the safety and hazards of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione from the available sources.
Future Directions
I’m sorry, but I couldn’t find specific information on the future directions of 6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione from the available sources.
Please note that this information is based on the available sources and there might be more recent studies or data related to this compound.
properties
IUPAC Name |
6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O4/c1-8-4(10)2(9(12)13)3(6)7-5(8)11/h1H3,(H,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHMVAKNXHWSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(NC1=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289479 | |
| Record name | MS-1874 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-methyl-5-nitro-1H-pyrimidine-2,4-dione | |
CAS RN |
878-86-4 | |
| Record name | 878-86-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MS-1874 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1347222.png)
![8-Chlorotetrazolo[1,5-a]pyridine](/img/structure/B1347223.png)


